An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1,3-oxazolidin-2-one and its Analogs
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1,3-oxazolidin-2-one and its Analogs
Introduction
The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the development of novel antibiotic agents like Linezolid.[1] These heterocyclic compounds serve as crucial chiral auxiliaries and are integral to the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of the physicochemical properties of the 3,5-Dimethyl-1,3-oxazolidin-2-one structure, a representative member of this important class. Due to the limited direct experimental data on this specific analog, this document will establish a thorough understanding of the parent 2-oxazolidinone ring system and subsequently elucidate the predictable influence of N- and C-methylation on its core characteristics. This approach offers researchers and drug development professionals a robust framework for anticipating the behavior of and designing synthetic routes to novel substituted oxazolidin-2-ones.
Core Physicochemical Properties of the Oxazolidin-2-one Scaffold
The parent compound, 2-oxazolidinone, is a five-membered heterocyclic organic compound featuring a cyclic carbamate structure. It presents as a beige crystalline solid with a molecular weight of 87.08 g/mol .[2]
| Property | Value (for 2-Oxazolidinone) | Source(s) |
| Molecular Formula | C₃H₅NO₂ | |
| Molecular Weight | 87.08 g/mol | [2] |
| Melting Point | 83-89 °C | [3] |
| Boiling Point | 220 °C at 48 mmHg | [3] |
| Solubility | Soluble in water | [3] |
The oxazolidin-2-one ring system's utility is significantly influenced by its structural rigidity and the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features are fundamental to its interaction with biological targets, such as the bacterial ribosome.
The Influence of Methyl Substitution: A Predictive Analysis
The introduction of methyl groups at the 3- and 5-positions of the oxazolidinone ring, as in 3,5-Dimethyl-1,3-oxazolidin-2-one, is expected to modulate its physicochemical properties in several key ways:
-
N-Methylation (Position 3): The replacement of the hydrogen atom on the nitrogen with a methyl group eliminates the hydrogen bond donating capability of the molecule. This modification can significantly impact solubility and crystal packing. N-methylation is a common strategy in medicinal chemistry to improve pharmacokinetic properties by, for example, increasing metabolic stability.[4] Studies on N-methylated amides have shown that this can lead to an increase in aqueous solubility despite an increase in lipophilicity, often due to conformational changes that increase the water-accessible polar surface area.
-
C5-Methylation (Position 5): The addition of a methyl group at the C5 position introduces a chiral center (unless a second identical substituent is present). The stereochemistry at this position is often critical for biological activity. For instance, the S-configuration at the C5 position is a key structural feature for the antibacterial activity of many oxazolidinone antibiotics.[5] The C5 substituent also plays a role in the molecule's interaction with its biological target and can influence the overall potency and spectrum of activity.[6][7][8] From a physicochemical standpoint, the addition of a methyl group will increase the molecular weight and lipophilicity of the compound.
Based on this analysis, 3,5-Dimethyl-1,3-oxazolidin-2-one is predicted to be a more lipophilic and potentially less water-soluble compound than the parent 2-oxazolidinone, with its biological activity being highly dependent on the stereochemistry at the C5 position.
Synthetic Methodologies for Substituted Oxazolidin-2-ones
A variety of synthetic routes have been developed for the preparation of substituted oxazolidin-2-ones, reflecting their importance in organic synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of the Oxazolidin-2-one Ring
A common and straightforward method for the synthesis of the basic oxazolidin-2-one ring involves the reaction of an ethanolamine with urea under microwave irradiation. This approach is efficient, with high yields and short reaction times.[9]
Experimental Protocol: Microwave-Assisted Synthesis of Oxazolidin-2-ones [9]
-
Reactant Preparation: In a suitable vessel, mix the desired ethanolamine derivative and urea.
-
Addition of Polar Solvent: Add a catalytic amount of a non-reactive polar solvent, such as nitromethane, to enhance microwave absorption.
-
Microwave Irradiation: Subject the mixture to microwave irradiation for a period of 4-5 minutes. The microwave energy generates localized heating, which acts as a catalyst for the cyclization reaction.
-
Workup: After cooling, the product can be purified by standard methods, such as recrystallization or column chromatography.
Caption: Microwave-assisted synthesis of oxazolidin-2-ones.
Synthesis of N-Substituted Oxazolidin-2-ones
N-alkylation of a pre-formed oxazolidin-2-one is a common method for introducing substituents at the 3-position. Alternatively, N-substituted derivatives can be prepared directly from N-substituted ethanolamines. Palladium-catalyzed N-arylation reactions have also been successfully employed to synthesize 3-aryl-2-oxazolidinones.[10]
Synthesis of C5-Substituted Oxazolidin-2-ones
The synthesis of C5-substituted oxazolidin-2-ones often starts from chiral precursors to control the stereochemistry at this position. Enantiomerically pure 2-substituted aziridines can be converted to 5-functionalized oxazolidin-2-ones with retention of configuration.[11][12] Another approach involves the stereoselective synthesis from α-amino acids.[13]
Experimental Protocol: Synthesis of 5-Substituted Oxazolidin-2-ones from Aziridines [12]
-
Reaction Setup: Dissolve the 2-substituted chiral aziridine in a suitable solvent such as acetonitrile.
-
Ring Opening and Cyclization: Add methyl chloroformate to the solution and reflux the mixture. This initiates a regioselective aziridine ring-opening followed by an intramolecular cyclization.
-
Isolation and Purification: After the reaction is complete, cool the mixture and concentrate it under vacuum. The resulting 5-substituted oxazolidin-2-one can then be purified using standard chromatographic techniques.
Caption: Synthesis of 5-substituted oxazolidin-2-ones.
Spectroscopic Characterization
The structural elucidation of substituted oxazolidin-2-ones relies heavily on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the oxazolidinone ring typically appear in distinct regions of the spectrum, with their chemical shifts and coupling patterns providing valuable information about their relative stereochemistry. For 3,5-Dimethyl-1,3-oxazolidin-2-one, one would expect to see a singlet for the N-methyl group and signals for the C5-methyl group and the protons at the C4 and C5 positions. The chemical shifts would be influenced by the neighboring substituents.[14][15]
-
¹³C NMR: The carbonyl carbon of the oxazolidinone ring gives a characteristic signal in the downfield region of the spectrum. The signals for the C4 and C5 carbons, as well as the methyl carbons, would also be observable.[14]
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an oxazolidin-2-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1725-1754 cm⁻¹.[16]
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight of the compound and for obtaining structural information through fragmentation patterns. The fragmentation of the oxazolidinone ring can provide diagnostic ions that help to identify the substituents and their positions.[17][18][19]
Safety and Handling
While specific toxicity data for 3,5-Dimethyl-1,3-oxazolidin-2-one are not available, general safety precautions for the oxazolidinone class of compounds should be followed. Many oxazolidinones are known to have biological activity and should be handled with care.
General Handling Precautions: [20][21][22][23]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
While 3,5-Dimethyl-1,3-oxazolidin-2-one itself is not a widely characterized compound, a comprehensive understanding of its likely physicochemical properties can be derived from the extensive knowledge of the parent oxazolidin-2-one scaffold and the well-documented effects of N- and C-alkylation. The synthetic methodologies and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The continued exploration of substituted oxazolidin-2-ones holds significant promise for the discovery of new therapeutic agents.
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